1-(3-Fluoro-4-methylphenyl)butane-1,3-dione
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Overview
Description
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO2. It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluorine atom and a methyl group.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione typically involves the condensation of phenylacetone with fluorinated reagents. One common method includes the reaction of phenylacetone with fluorine-containing compounds under controlled conditions to introduce the fluorine atom at the desired position . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions[3][3]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione can be compared with other similar compounds such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has three fluorine atoms, which significantly alter its chemical properties and reactivity.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7-3-4-9(6-10(7)12)11(14)5-8(2)13/h3-4,6H,5H2,1-2H3 |
InChI Key |
SZKGXDGGUAYEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C)F |
Origin of Product |
United States |
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